molecular formula C14H13F3N2O2 B2448571 2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1012983-57-1

2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2448571
CAS No.: 1012983-57-1
M. Wt: 298.265
InChI Key: HUXVFIGKLBYMCE-UHFFFAOYSA-N
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Description

2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound belonging to the class of enamides. Enamides are valuable organic substrates known for their stability and reactivity, making them increasingly popular in organic synthesis . This compound features a cyano group, a methoxyethyl group, and a trifluoromethyl-substituted phenyl group, contributing to its unique chemical properties.

Properties

IUPAC Name

2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2/c1-21-7-6-19-13(20)11(9-18)8-10-2-4-12(5-3-10)14(15,16)17/h2-5,8H,6-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXVFIGKLBYMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=CC1=CC=C(C=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide typically involves the following steps:

Chemical Reactions Analysis

2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

Scientific Research Applications

2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and the trifluoromethyl-substituted phenyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide can be compared with other similar compounds, such as:

    2-cyano-N-(2-methoxyethyl)-3-phenylprop-2-enamide: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2-cyano-N-(2-methoxyethyl)-3-[4-(methyl)phenyl]prop-2-enamide: Contains a methyl group instead of a trifluoromethyl group, affecting its stability and biological activity.

    2-cyano-N-(2-methoxyethyl)-3-[4-(chloromethyl)phenyl]prop-2-enamide:

Biological Activity

2-Cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₃F₃N₂O₂
  • Molecular Weight : 298.26 g/mol
  • CAS Number : 1012983-57-1

This compound features a cyano group, a methoxyethyl moiety, and a trifluoromethyl-substituted phenyl group, which contribute to its unique biological properties.

The biological activity of this compound is largely attributed to its structural components:

  • Cyano Group : Known for its electron-withdrawing properties, it enhances the reactivity of the compound with various biological targets.
  • Trifluoromethyl Group : This moiety is often associated with increased lipophilicity and can influence the binding affinity to enzymes and receptors.

Research indicates that the compound may interact with specific molecular targets, potentially inhibiting or activating certain enzymes or pathways involved in inflammatory responses and microbial resistance .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound:

  • In Vitro Testing : The compound demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentrations (MICs) were recorded at 25.9 μM for S. aureus and 12.9 μM for MRSA, indicating both bacteriostatic and bactericidal properties .
Bacterial StrainMIC (μM)
Staphylococcus aureus25.9
Methicillin-resistant S. aureus12.9

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating the NF-κB signaling pathway:

  • Cell Viability Studies : Compounds similar to this one showed varying effects on NF-κB activation, with some derivatives enhancing or reducing its activity by 10–15% compared to controls . This modulation suggests potential therapeutic applications in inflammatory diseases.

Study on Structural Analogues

A comparative study involving structural analogues of this compound revealed that modifications in substituents significantly affect biological activity. For example, disubstitution patterns on the phenyl ring were critical in determining both cytotoxicity and anti-inflammatory potential .

In Silico Studies

Computational assessments have been conducted to evaluate the lipophilicity and pharmacokinetic profiles of this compound. These studies utilized various clogP estimators and correlated experimental data to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties .

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